molecular formula C13H13ClN8 B2851930 5-chloro-N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-2-amine CAS No. 2201322-49-6

5-chloro-N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-2-amine

Cat. No.: B2851930
CAS No.: 2201322-49-6
M. Wt: 316.75
InChI Key: VYEXPUNAOSLHMH-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule that contains several different functional groups, including a pyrimidine ring, a triazole ring, and an azetidine ring. These types of compounds are often found in pharmaceuticals and biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. Triazoles, for example, are five-membered aromatic azole chains containing two carbon and three nitrogen atoms .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Triazole-containing compounds are known to participate in a wide range of reactions due to their versatile biological activities .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. In general, triazole-containing compounds are known for their unique structure and properties, and have usages in various fields such as pharmaceutical chemistry, agrochemistry, materials sciences, and organic catalysts .

Scientific Research Applications

Antitumor and Antimicrobial Activities

Compounds with pyrazole, triazolo, and pyrimidine derivatives have been synthesized and evaluated for their potential antitumor and antimicrobial activities. For instance, novel N-arylpyrazole-containing enaminones have been synthesized, leading to various derivatives, including triazolopyrimidines, which showed cytotoxic effects against human breast and liver carcinoma cell lines, comparable to standard treatments like 5-fluorouracil. These compounds also exhibited antimicrobial activity, highlighting their potential in developing new therapeutic agents (S. Riyadh, 2011).

Synthesis and Structural Studies

Research into the synthesis of triazolo[1,5-a]pyrimidines and related structures has provided insights into the stability and reactivity of these compounds. For example, [1,2,4]-triazolo-[1,5-a]pyrimidine derivatives were prepared through oxidative cyclization and Dimroth rearrangement, with studies including NMR characterization and theoretical analysis to understand their stability and potential as scaffolds for further chemical modifications (A. Salgado et al., 2011).

Potential Antiasthma Agents

Triazolopyrimidines have been investigated for their potential as mediator release inhibitors, which could be beneficial in treating asthma. The synthesis of these compounds involves multiple steps, including cyclization and rearrangement processes, leading to structures with significant activity in inhibiting mediator release, a key factor in asthma pathogenesis (J. Medwid et al., 1990).

Antimicrobial and Antifungal Activities

Several studies have synthesized and evaluated the antimicrobial and antifungal activities of pyrimidine and triazolo-pyrimidine derivatives. These compounds have shown promising results against various bacterial and fungal strains, suggesting their potential in developing new antimicrobial agents (Abdel-Rhman B. A. El-Gazzar et al., 2008; S. A. Komykhov et al., 2017).

Future Directions

The future research directions for this compound could involve exploring its potential uses in pharmaceuticals and other applications. The development of new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds would be very useful for the discovery of new drug candidates .

Properties

IUPAC Name

5-chloro-N-methyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN8/c1-20(13-15-4-9(14)5-16-13)10-6-21(7-10)12-3-2-11-18-17-8-22(11)19-12/h2-5,8,10H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYEXPUNAOSLHMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CN(C1)C2=NN3C=NN=C3C=C2)C4=NC=C(C=N4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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